molecular formula C25H25N3O5 B2637271 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-22-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2637271
CAS RN: 872862-22-1
M. Wt: 447.491
InChI Key: VOQNVYICCMSYMG-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is a compound with the empirical formula C12H15NO3 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(CCC)NC1=CC2=C(C=C1)OCCO2 . The InChI key for this compound is NNMVFPRWBJDAQU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 221.25 .

Scientific Research Applications

Computer-Aided Molecular Design

CCG-1423, the compound you mentioned, is used in the field of Computer-Aided Molecular Design . This involves the use of computational chemistry to aid in the creation and optimization of potential drugs. Researchers use this technology to discover new therapeutics and a myriad of consumer goods and products .

Informatics and Computational Chemistry and Biology

CCG-1423 is also used in Informatics and Computational Chemistry and Biology . This involves the use of informatics and computational methods to solve complex chemical and biological problems, which includes the design and optimization of drugs and other therapeutic agents .

Rho/SRF-Mediated Transcriptional Regulation

CCG-1423 is a Rho A pathway inhibitor that has been reported to inhibit Rho/SRF-mediated transcriptional regulation . This pathway plays a crucial role in multiple biological processes in many cells, such as muscle cells, endothelial cells, fibroblasts, hepatocytes, immune cells, and neurons .

Modulation of Mitochondrial Functions

CCG-1423 has been found to modulate mitochondrial functions . The effect of this small molecule drug was determined by measuring mitochondrial function using an XFe96 Analyzer and an Oxygraph 2k (O2k) high-resolution respirometer .

Inhibition of Mitochondrial Oxidative Phosphorylation

CCG-1423 plays a critical role in inhibiting the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .

Treatment of Fibrosis and Scar Tissue Formation

Future Directions

The future directions for this compound could involve further exploration of its potential applications, particularly given its role in the synthesis of new sulfonamides and their N-substituted derivatives . These derivatives could potentially serve as therapeutic agents for various diseases .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c29-23(27-10-4-1-5-11-27)16-28-15-19(18-6-2-3-7-20(18)28)24(30)25(31)26-17-8-9-21-22(14-17)33-13-12-32-21/h2-3,6-9,14-15H,1,4-5,10-13,16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQNVYICCMSYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

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